Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

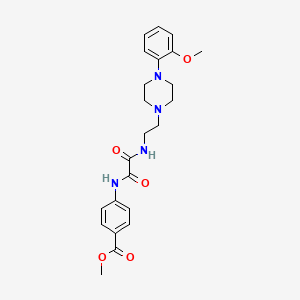

This compound features a methyl benzoate core linked via an amide bond to a glyoxylic acid derivative, which is further connected to a 4-(2-methoxyphenyl)piperazine moiety through an ethylamino group.

Properties

IUPAC Name |

methyl 4-[[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-31-20-6-4-3-5-19(20)27-15-13-26(14-16-27)12-11-24-21(28)22(29)25-18-9-7-17(8-10-18)23(30)32-2/h3-10H,11-16H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIIIHSAPCHFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM. This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, the interaction of the compound with α1-AR can potentially affect these functions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been studied. These properties are crucial in determining the bioavailability of the compound.

Biological Activity

Methyl 4-(2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate, often referred to as a derivative of piperazine, exhibits significant biological activity that has been the subject of various research studies. This compound is notable for its potential applications in pharmacology, particularly concerning its interactions with neurotransmitter systems and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a methoxyphenyl group attached to a piperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 406.52 g/mol. The structural features facilitate interactions with various biological targets, particularly receptors in the central nervous system.

Research indicates that compounds similar to this compound exhibit activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in modulating mood, anxiety, and other neuropsychological functions. The compound's affinity for these receptors suggests potential use in treating disorders such as depression and anxiety.

Biological Activity Overview

- Serotonin Receptor Interaction :

- Antidepressant Effects :

- Neuroprotective Properties :

- Anticancer Activity :

Case Study 1: Antidepressant Efficacy

A study published in the Polish Journal of Pharmacology evaluated a series of piperazine derivatives for their antidepressant-like effects in rodent models. The findings indicated that compounds with similar structural motifs to this compound significantly reduced immobility time in the forced swim test, a common measure for antidepressant activity .

Case Study 2: Neuroprotective Effects

Research conducted by Kiran Kumar et al. investigated the neuroprotective properties of piperazine derivatives against neurotoxic agents in vitro. The study found that these compounds could reduce neuronal death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs with Varying Substituents

Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate (CAS 312502-83-3)

- Key Difference : Replaces the 2-methoxyphenyl group with a simple phenyl ring on the piperazine.

- Molecular weight is slightly lower (~423.5 g/mol) compared to the target compound .

Methyl 4-(2-((2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1049397-57-0)

- Key Difference : Substitutes the 2-methoxyphenyl group with a 4-chlorophenyl moiety.

- Impact : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce π-π stacking interactions in receptor binding. Molecular weight increases to 444.9 g/mol due to the chlorine atom .

Methyl 4-(2-oxo-2-((3-(4-phenylpiperazin-1-yl)propyl)amino)acetamido)benzoate (CAS 1049568-27-5)

Quinoline-Based Piperazine Derivatives (C1–C7 Series)

Compounds such as C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core instead of the glyoxylic acid-amide linker.

Azetidinone and Oxadiazole Derivatives

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide

- Key Difference: Incorporates an azetidinone ring instead of the benzoate core.

- Impact : The β-lactam ring may confer susceptibility to enzymatic hydrolysis, reducing metabolic stability compared to the more stable benzoate ester in the target compound .

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one (7a–c)

Pharmacological and Physicochemical Insights

Receptor Binding and Selectivity

- The 2-methoxyphenyl group in the target compound likely enhances affinity for serotonin (5-HT₁ₐ) or dopamine receptors compared to phenyl or chlorophenyl analogs, as methoxy groups are common in CNS-active drugs .

- Quinoline derivatives (C1–C7) may exhibit broader kinase inhibition due to their planar aromatic systems .

Metabolic Stability

- The ethylamino linker in the target compound balances lipophilicity and solubility, whereas propylamino analogs (e.g., CAS 1049568-27-5) may prolong half-life but increase CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.